molecular formula C26H22N4O2 B14877868 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N'-((E)-3-phenylallylidene)propanehydrazide

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N'-((E)-3-phenylallylidene)propanehydrazide

Cat. No.: B14877868
M. Wt: 422.5 g/mol
InChI Key: TUTIJBRWJFIJNI-JGFJFTIDSA-N
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Description

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide is a complex organic compound that belongs to the quinazolinone family. This compound is known for its diverse biological activities, including antibacterial and anticancer properties. Its unique structure, which includes a quinazolinone core and a hydrazide moiety, makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydrazide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways and molecular targets, such as caspases and p53.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide stands out due to its unique hydrazide moiety. Similar compounds include:

  • 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)hydrazine
  • 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide These compounds share the quinazolinone core but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylquinazolin-3-yl)-N-[[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C26H22N4O2/c1-19(25(31)29-27-18-10-13-20-11-4-2-5-12-20)30-24(21-14-6-3-7-15-21)28-23-17-9-8-16-22(23)26(30)32/h2-19H,1H3,(H,29,31)/b13-10+,27-18?

InChI Key

TUTIJBRWJFIJNI-JGFJFTIDSA-N

Isomeric SMILES

CC(C(=O)NN=C/C=C/C1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC=CC1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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